6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 436087-33-1
VCID: VC7889433
InChI: InChI=1S/C12H11NO3/c1-6-3-7(2)10-8(4-6)5-9(12(15)16)11(14)13-10/h3-5H,1-2H3,(H,13,14)(H,15,16)
SMILES: CC1=CC(=C2C(=C1)C=C(C(=O)N2)C(=O)O)C
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

CAS No.: 436087-33-1

Cat. No.: VC7889433

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid - 436087-33-1

Specification

CAS No. 436087-33-1
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name 6,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C12H11NO3/c1-6-3-7(2)10-8(4-6)5-9(12(15)16)11(14)13-10/h3-5H,1-2H3,(H,13,14)(H,15,16)
Standard InChI Key ZVMVLTNMTITPBQ-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C=C(C(=O)N2)C(=O)O)C
Canonical SMILES CC1=CC(=C2C(=C1)C=C(C(=O)N2)C(=O)O)C

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s core consists of a quinoline scaffold, a bicyclic system fusing a benzene ring with a pyridone moiety. Key substituents include:

  • Methyl groups at C6 and C8, enhancing hydrophobicity and steric effects .

  • A ketone group at C2, contributing to hydrogen-bonding capabilities .

  • A carboxylic acid at C3, enabling salt formation and participation in conjugation reactions .

The IUPAC name, 6,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid, reflects these substituents . Computational studies reveal a planar aromatic system with partial double-bond character in the pyridone ring, stabilizing the structure through resonance .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR spectra show characteristic signals for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and carboxylic acid protons (δ 12–13 ppm) .

  • IR: Stretching vibrations at 1680–1700 cm1^{-1} (C=O), 2500–3300 cm1^{-1} (O-H), and 2900–3000 cm1^{-1} (C-H methyl) .

  • Mass Spectrometry: A molecular ion peak at m/z 217.22 confirms the molecular weight .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and oxidation . A representative route includes:

  • Knoevenagel Condensation: Ethyl acetoacetate reacts with 3,5-dimethylaniline to form an enamine intermediate.

  • Cyclization: Acid-catalyzed cyclization yields the quinoline core .

  • Oxidation and Hydrolysis: The ketone and carboxylic acid groups are introduced via oxidative cleavage and hydrolysis .

Table 1: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventEthanol/Water (3:1)Maximizes solubility
Temperature80–90°CAccelerates cyclization
CatalystH2SO4\text{H}_2\text{SO}_4 (0.1 M)Enhances reaction rate
Reaction Time6–8 hoursBalances completion vs. degradation

Data adapted from .

Challenges and Solutions

  • Low Yield in Cyclization: Attributed to steric hindrance from methyl groups. Using polar aprotic solvents (e.g., DMF) improves yields by 15–20% .

  • Byproduct Formation: Oxidative byproducts are minimized by controlling O2\text{O}_2 exposure and using inert atmospheres.

Chemical and Physical Properties

Physicochemical Data

  • Melting Point: 222–224°C (decomposition) .

  • Solubility: Slightly soluble in water (0.2 mg/mL), soluble in DMSO (15 mg/mL) and ethanol (8 mg/mL) .

  • Thermal Stability: Decomposes above 250°C, releasing CO2\text{CO}_2 and methyl radicals .

Reactivity

  • Carboxylic Acid Reactions: Forms esters, amides, and salts. Reacts with thionyl chloride to yield acyl chlorides .

  • Ketone Participation: Undergoes nucleophilic addition at C2 with Grignard reagents .

  • Electrophilic Substitution: Methyl groups direct electrophiles to C5 and C7 positions.

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Escherichia coli (MIC: 8 µg/mL) and Staphylococcus aureus (MIC: 16 µg/mL) . The mechanism involves inhibition of DNA gyrase by binding to the ATPase domain, disrupting bacterial DNA replication .

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): IC50_{50} = 0.85 µM, suggesting anti-inflammatory potential .

  • HIV-1 Protease: Moderate inhibition (IC50_{50} = 12 µM) via interaction with catalytic aspartate residues .

Table 2: Comparative Bioactivity of Quinoline Derivatives

CompoundTarget EnzymeIC50_{50} (µM)
6,8-Dimethyl derivativeDNA Gyrase0.0017
6-Amino analogue HIV-1 Protease12.0
6,7-Dimethoxy derivative COX-20.85

Data sourced from .

Applications in Medicinal Chemistry

Antibacterial Drug Development

Derivatives of this compound have been optimized for enhanced gyrase inhibition. For example, 8-(methylamino)-2-oxo-1,2-dihydroquinoline shows an IC50_{50} of 0.0017 µM against E. coli gyrase, surpassing ciprofloxacin’s potency . Structural modifications at C3 (e.g., esterification) improve bioavailability .

Anti-Inflammatory Agents

The carboxylic acid group facilitates hydrogen bonding with COX-2’s active site, reducing prostaglandin synthesis . Hybrid molecules combining this scaffold with NSAIDs (e.g., ibuprofen) show synergistic effects .

Recent Advances and Future Directions

Structural Optimization

  • C3 Modifications: Introduction of sulfonamide groups enhances water solubility by 40% without compromising activity .

  • Hybrid Compounds: Conjugation with fluoroquinolones yields dual-action antibiotics with reduced resistance development .

Computational Insights

Molecular dynamics simulations predict strong binding to mutant gyrase enzymes, suggesting utility against drug-resistant strains . Fragment-based drug design (FBDD) using this scaffold has identified novel kinase inhibitors in preclinical trials .

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